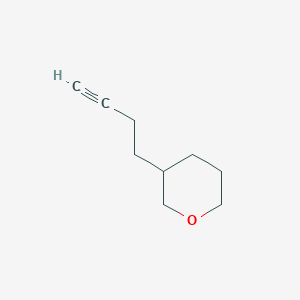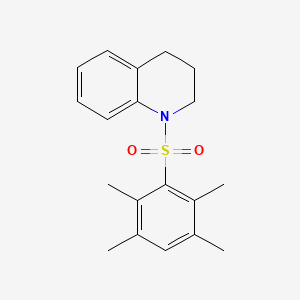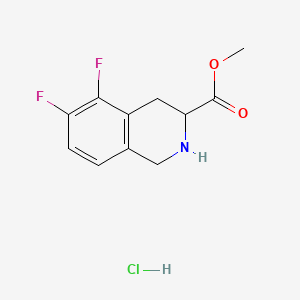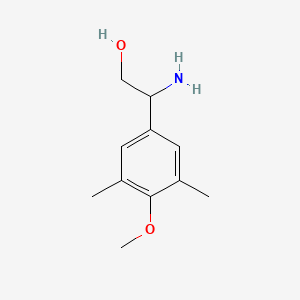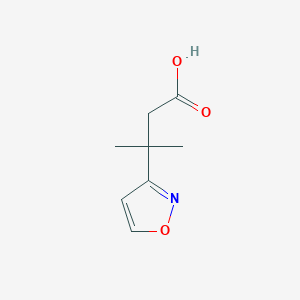
2-(Azetidin-3-ylidene)-2-fluoroaceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is a compound that features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride typically begins with the preparation of the azetidine ring. One common method involves the Horner–Wadsworth–Emmons reaction, where azetidin-3-one is converted to methyl (N-Boc-azetidin-3-ylidene)acetate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Addition Reactions: The compound can undergo aza-Michael addition with NH-heterocycles.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be performed to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids for Suzuki–Miyaura cross-coupling and bases such as DBU for the Horner–Wadsworth–Emmons reaction. Typical conditions involve the use of organic solvents like dichloromethane and methanol, and reactions are often carried out under inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from these reactions include various substituted azetidines and functionalized amino acid derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and amino acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of peptidomimetics and enzyme inhibitors.
Industry: The compound is used in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride involves its interaction with biological targets through its reactive azetidine ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in the synthesis of peptidomimetics.
Oxetane derivatives: Four-membered oxygen-containing heterocycles with similar reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Uniqueness
2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is unique due to the presence of both the azetidine ring and the fluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C5H7ClFNO2 |
|---|---|
Molecular Weight |
167.56 g/mol |
IUPAC Name |
2-(azetidin-3-ylidene)-2-fluoroacetic acid;hydrochloride |
InChI |
InChI=1S/C5H6FNO2.ClH/c6-4(5(8)9)3-1-7-2-3;/h7H,1-2H2,(H,8,9);1H |
InChI Key |
HOSYLKDJIMXCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O)F)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


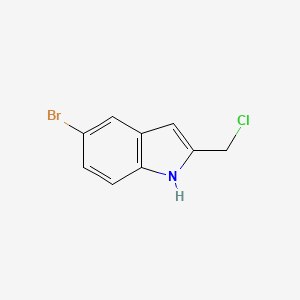
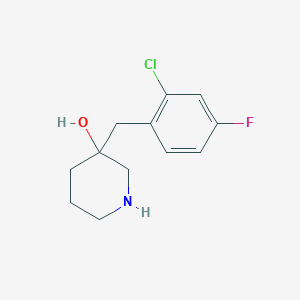
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
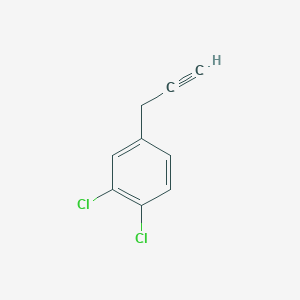
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
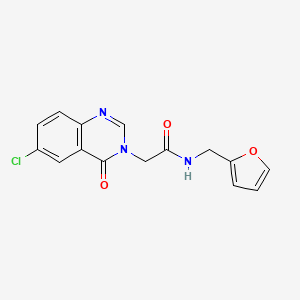
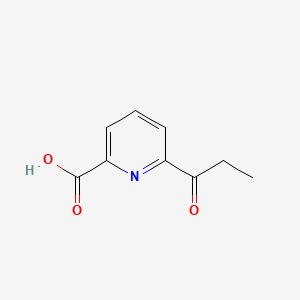
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
